molecular formula C17H20ClN3O2 B2378468 (3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1170794-78-1

(3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2378468
CAS No.: 1170794-78-1
M. Wt: 333.82
InChI Key: HJVHTRVHJKRSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring and a 3-chlorophenyl group. The 1,3,4-oxadiazole moiety is a five-membered heterocycle containing two nitrogen and one oxygen atom, known for its electron-withdrawing properties and metabolic stability in medicinal chemistry . The 3-chlorophenyl group contributes to hydrophobic interactions in biological systems, while the piperidine ring offers conformational flexibility, a common feature in central nervous system (CNS)-targeting drugs.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-11(2)15-19-20-16(23-15)12-6-8-21(9-7-12)17(22)13-4-3-5-14(18)10-13/h3-5,10-12H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVHTRVHJKRSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, with the CAS number 1170794-78-1, is a compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN3O2C_{17}H_{20}ClN_{3}O_{2} with a molecular weight of 333.8 g/mol. The structure includes a chlorophenyl group and a piperidinyl moiety linked to an oxadiazole ring, which is known for various biological activities.

PropertyValue
CAS Number1170794-78-1
Molecular FormulaC₁₇H₂₀ClN₃O₂
Molecular Weight333.8 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown high potency against various cancer cell lines:

  • Inhibition Rates : In a study evaluating various oxadiazole derivatives, certain compounds demonstrated inhibition rates exceeding 90% against T-47D breast cancer cells and other lines such as SR leukemia and SK-MEL-5 melanoma .
Cell Line% Inhibition
T-47D (Breast)90.47%
SR (Leukemia)81.58%
SK-MEL-584.32%

These findings suggest that the compound may act through mechanisms such as apoptosis induction and disruption of cell cycle progression.

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as EGFR and Src kinase, which are critical in cancer proliferation pathways .
  • Apoptosis Induction : Some derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

  • Study on Antiproliferative Effects : A comprehensive evaluation was conducted on compounds featuring the oxadiazole ring against a panel of 58 cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Docking Studies : Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in cancer progression, further supporting their potential as therapeutic agents .

Comparison with Similar Compounds

[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine (CAS 288317-51-1)

This compound (C₁₆H₁₆ClFN₂O₂, molar mass 322.76 g/mol) replaces the 1,3,4-oxadiazole with a 1,2-oxazole (isoxazole) ring. Key differences include:

  • Heterocycle : Isoxazole (one oxygen, one nitrogen) vs. 1,3,4-oxadiazole (two nitrogens, one oxygen). Isoxazole’s reduced nitrogen content may alter hydrogen-bonding capacity.
  • Substituents : The 2-chloro-6-fluorophenyl group introduces ortho-substitution and fluorine, enhancing electronegativity compared to the target compound’s meta-chlorophenyl group.
  • Pharmacokinetics : Fluorine may improve metabolic stability, while methyl on the isoxazole could reduce steric hindrance relative to the isopropyl group in the oxadiazole .

(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone

This compound (C₂₆H₂₈ClN₉O, molar mass 526.01 g/mol) features a triazole-pyrimidine hybrid system. Key distinctions:

  • Substituents : The 4-methylpiperazine group increases solubility compared to the target compound’s isopropyl-oxadiazole.
  • Biological Relevance : Such structures are often explored in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications compared to the oxadiazole-piperidine analog .

Sulfur-Containing Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This compound (structural data in ) incorporates a pyrazole ring with a sulfanyl (S-) linker. Notable contrasts:

  • Electronic Effects : The sulfanyl group introduces polarizability and weaker hydrogen-bonding capacity compared to the oxadiazole’s nitrogen-rich system.
  • Substituents : The trifluoromethyl group increases electronegativity and lipophilicity, while the pyrazole ring may favor tautomerism, affecting binding dynamics.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Potential Applications
(3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone C₁₇H₁₉ClN₃O₂ 332.81 1,3,4-oxadiazole, isopropyl, 3-chlorophenyl CNS drugs, enzyme inhibitors
[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine C₁₆H₁₆ClFN₂O₂ 322.76 Isoxazole, 2-chloro-6-fluorophenyl, methyl Antibacterial agents, kinase modulation
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone C₂₆H₂₈ClN₉O 526.01 Triazole-pyrimidine, methylpiperazine Kinase inhibitors (e.g., EGFR)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 321.73 Pyrazole, sulfanyl, trifluoromethyl Antifungal agents, agrochemicals

Research Findings and Implications

  • Heterocycle Impact : 1,3,4-Oxadiazole derivatives generally exhibit higher metabolic stability than isoxazoles or pyrazoles due to stronger resonance stabilization .
  • Substituent Effects : Isopropyl and trifluoromethyl groups enhance lipophilicity, but the latter may increase toxicity risks. Chlorine at the phenyl meta-position optimizes hydrophobic interactions without steric clashes observed in ortho-substituted analogs .
  • Therapeutic Potential: Piperidine-linked oxadiazoles are prioritized in CNS drug discovery, while triazole-pyrimidine hybrids dominate kinase inhibitor research .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for (3-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Piperidine Functionalization : Introduce the oxadiazole moiety via condensation reactions using hydrazine derivatives and carboxylic acids under reflux in solvents like DMF or DCM .

Coupling Reactions : Utilize catalysts (e.g., HATU or DCC) for amide bond formation between the piperidine-oxadiazole intermediate and 3-chlorobenzoyl chloride .
Critical Conditions :

  • Temperature control (60–80°C) to prevent side reactions.
  • Inert atmosphere (N₂/Ar) to stabilize reactive intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
Technique Key Parameters Purpose
¹H/¹³C NMR δ 7.2–8.1 (aromatic H), δ 2.8–3.5 (piperidine H)Confirm substitution patterns and regiochemistry .
IR Spectroscopy Peaks at 1650–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-O of oxadiazole)Verify functional group presence .
HPLC-MS Retention time matching reference; m/z = [M+H]⁺Assess purity and molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups influencing antimicrobial efficacy?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with modifications to the 3-chlorophenyl, oxadiazole, or piperidine groups .
  • Step 2 : Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using MIC assays.
  • Step 3 : Correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity trends via QSAR modeling .
    Example Finding : Bulkier substituents on oxadiazole (e.g., isopropyl) enhance membrane penetration, improving activity .

Q. What strategies can resolve contradictions in biological activity data across different in vitro and in vivo models?

  • Methodological Answer :
  • Cause Analysis : Differences in metabolic stability (e.g., hepatic CYP450 degradation in vivo vs. static in vitro conditions) .
  • Resolution :

Stability Assays : Incubate the compound with liver microsomes to identify metabolites .

Formulation Optimization : Use nanoemulsions or PEGylation to enhance bioavailability .

Cross-Model Validation : Compare pharmacokinetic parameters (Cₘₐₓ, t₁/₂) between zebrafish and rodent models .

Q. How can researchers design experiments to evaluate the compound's pharmacokinetic properties while addressing potential metabolic instability?

  • Methodological Answer :
  • In Vitro :
  • Microsomal Incubations : Measure intrinsic clearance using rat/human liver microsomes .
  • Plasma Protein Binding : Use ultrafiltration to assess % bound vs. free fraction .
  • In Vivo :
  • Cassette Dosing : Administer with CYP inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • Continuous Cooling : Stabilize samples during collection to prevent organic degradation .

Data-Driven Analysis

Q. What computational methods are recommended for predicting the compound's binding affinity to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with GABAₐ receptors (PDB ID: 6HUP). Focus on hydrophobic pockets accommodating the 3-chlorophenyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
    Key Insight : The oxadiazole ring forms hydrogen bonds with Arg112, critical for inhibitory activity .

Contradiction Management

Q. How can researchers address discrepancies in cytotoxicity profiles between cancer cell lines and non-cancerous models?

  • Methodological Answer :
  • Mechanistic Profiling :

ROS Assays : Compare oxidative stress induction in HeLa vs. HEK293 cells .

Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .

  • Selectivity Index (SI) : Calculate IC₅₀ ratios (SI = IC₅₀ non-cancerous / IC₅₀ cancerous) to quantify specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.